2-Methoxy-5-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYIIDMVVUWOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146876 | |
| Record name | 2-Methoxy-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10496-75-0 | |
| Record name | 2-Methoxy-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10496-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 2 Methoxy 5 Nitrobenzonitrile
Synthetic Routes to 2-Methoxy-5-nitrobenzonitrile
The construction of this compound can be approached in two primary ways: by nitrating the pre-existing 2-methoxybenzonitrile (B147131) scaffold or by introducing the cyano group onto a pre-nitrated methoxybenzene derivative.
A common and direct route involves the nitration of 2-methoxybenzonitrile. This pathway leverages the principles of electrophilic aromatic substitution, where the careful selection of reagents and reaction conditions is critical for achieving the desired regiochemistry.
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The process typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. ma.eduyoutube.com The most common method for generating the nitronium ion is by reacting concentrated nitric acid (HNO₃) with a stronger acid, typically concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comaiinmr.com
The mechanism proceeds in several steps:
Formation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the formation of a protonated nitric acid intermediate. youtube.comaiinmr.com This intermediate then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺). ma.eduyoutube.com
Nucleophilic Attack: The π-electron system of the benzene (B151609) ring of 2-methoxybenzonitrile acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com
Deprotonation: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This final step restores the aromaticity of the ring, yielding the nitrated product. youtube.com
| Reagent System | Role of Reagents | Typical Conditions |
| HNO₃ / H₂SO₄ | HNO₃ is the source of the nitro group; H₂SO₄ acts as a catalyst to generate the NO₂⁺ electrophile. | Cooled temperatures (e.g., 0-15°C) to control the reaction rate and prevent over-nitration. guidechem.com |
| N₂O₅ in CH₂Cl₂ | Dinitrogen pentoxide (N₂O₅) serves as a direct source of the nitronium ion in an organic solvent. | Can offer improved regioselectivity and milder conditions compared to mixed acids. researchgate.net |
When an electrophilic aromatic substitution is performed on a substituted benzene ring, the existing substituents profoundly influence the position of the incoming electrophile. In the case of 2-methoxybenzonitrile, two substituents are present: the methoxy (B1213986) group (-OCH₃) and the cyano group (-CN).
Methoxy Group (-OCH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the ring. It is an ortho, para-director.
Cyano Group (-CN): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director.
In the nitration of 2-methoxybenzonitrile, the powerful activating and ortho, para-directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the cyano group. The methoxy group at position C-1 directs incoming electrophiles to the ortho position (C-6) and the para position (C-4). However, the cyano group at C-2 directs incoming electrophiles to its meta positions (C-4 and C-6). The position that is para to the strongly activating methoxy group (C-5) and meta to the deactivating cyano group is the most favored site for substitution. Therefore, the nitration of 2-methoxybenzonitrile yields this compound as the major product. Steric hindrance can also play a role in disfavoring substitution at the C-3 position, which is sterically crowded between the two existing substituents. mnstate.edu
An alternative synthetic approach involves introducing the cyano group onto an aromatic ring that already contains the methoxy and nitro substituents in the desired positions. This is typically accomplished through the substitution of a leaving group, such as a halogen, or by the transformation of another functional group.
This method begins with a precursor such as 1-halo-2-methoxy-5-nitrobenzene (where halo = Cl, Br). The halogen atom can be displaced by a cyanide nucleophile to form the benzonitrile (B105546). The presence of the electron-withdrawing nitro group para to the halogen leaving group activates the ring toward nucleophilic aromatic substitution.
Common cyanation methods include:
Rosenmund-von Braun Reaction: This classic method involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN). This reaction is particularly effective for aryl bromides and iodides.
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions often employ a palladium catalyst, a suitable ligand, and a cyanide source to convert aryl halides or triflates to aryl nitriles. organic-chemistry.org These methods often proceed under milder conditions and show broad functional group tolerance. organic-chemistry.org Cyanide sources can include potassium cyanide (KCN), sodium cyanide (NaCN), or the less toxic zinc cyanide (Zn(CN)₂). organic-chemistry.orgorganic-chemistry.org
| Cyanide Source | Catalyst/Conditions | Precursor Example |
| CuCN | High temperature, polar aprotic solvent (e.g., DMF, NMP) | 2-Bromo-4-nitroanisole |
| K₄[Fe(CN)₆] | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand | 2-Chloro-4-nitroanisole organic-chemistry.org |
| Zn(CN)₂ | Nickel or Palladium catalyst systems | 2-Chloro-4-nitroanisole organic-chemistry.org |
The synthesis of nitriles via the dehydration of aldoximes is a well-established and versatile method that avoids the use of highly toxic cyanide reagents in the final step. nih.govnih.gov This pathway starts with 2-methoxy-5-nitrobenzaldehyde (B1583642).
The two-step process is as follows:
Oxime Formation: 2-methoxy-5-nitrobenzaldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) or its salt (e.g., hydroxylamine hydrochloride) to form the corresponding 2-methoxy-5-nitrobenzaldehyde oxime.
Dehydration: The resulting aldoxime is then treated with a dehydrating agent to eliminate a molecule of water and form the nitrile functional group. researchgate.net A wide variety of reagents can effect this transformation, ranging from simple acid anhydrides (like acetic anhydride) to reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or modern catalytic systems. nih.gov Trichloroacetonitrile has also been reported as an effective dehydrating agent for this purpose. researchgate.net
This method is advantageous as it builds the nitrile functionality from a more accessible aldehyde precursor and circumvents the direct use of metal cyanides. nih.gov
Convergent Synthesis Strategies Incorporating this compound
While this compound is a valuable building block in organic synthesis, its direct incorporation into complex convergent strategies is not extensively documented in publicly available research. It typically serves as a starting material in more linear synthetic sequences. However, its structure allows for its potential use in convergent approaches where it could be elaborated into a more complex fragment before being coupled with another molecular piece. For instance, the nitrile or nitro groups could be chemically modified, or further substitutions could be made on the aromatic ring to prepare a key intermediate for a final convergent coupling step.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, reduce waste, and achieve milder reaction conditions. The traditional Rosenmund-von Braun reaction often requires stoichiometric or excess amounts of copper cyanide. organic-chemistry.org However, advancements have led to the development of catalytic versions.
Catalytic systems for the cyanation of aryl halides, the primary method for synthesizing this compound, often involve a transition metal catalyst, such as copper or nickel complexes. researchgate.netresearchgate.netresearchgate.net These catalysts facilitate the nucleophilic substitution of a halide (e.g., bromine or chlorine) with a cyanide group from a less toxic and more manageable source, such as potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net The key advantage is that the metal catalyst is used in small amounts and is regenerated during the reaction cycle, making the process more economical and environmentally friendly.
Key features of catalytic cyanation include:
Use of co-catalysts or additives: Sometimes, additives like potassium iodide are used to convert a less reactive aryl bromide or chloride into a more reactive aryl iodide in situ. researchgate.net
Ligand assistance: The performance of the metal catalyst is often enhanced by using specific organic molecules called ligands, which bind to the metal and modulate its reactivity and stability. researchgate.net
Diverse Cyanide Sources: Catalytic methods have expanded the range of usable cyanide sources beyond highly toxic simple salts. beilstein-journals.orgnih.gov
Reaction Conditions and Optimization for Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control and optimization of reaction conditions.
Solvent Effects and Reaction Kinetics
The choice of solvent is critical in the synthesis of this compound, particularly in nucleophilic aromatic substitution (SNAr) pathways. The reaction rate is significantly influenced by the solvent's polarity and its ability to stabilize charged intermediates. researchgate.netnih.gov
Polar aprotic solvents are generally preferred for SNAr reactions as they can dissolve ionic reagents while not strongly solvating the nucleophile, thus preserving its reactivity. libretexts.org Solvents such as Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and nitrobenzene (B124822) are commonly employed in Rosenmund-von Braun type reactions. organic-chemistry.org These high-boiling solvents are suitable for the elevated temperatures often required. organic-chemistry.org The use of such solvents helps to stabilize the charged intermediate (Meisenheimer complex) formed during the nucleophilic attack on the aromatic ring, thereby lowering the activation energy and accelerating the reaction. nih.gov
The kinetics of the Rosenmund-von Braun reaction are typically second-order, being first-order with respect to both the aryl halide and the copper cyanide-pyridine complex. oup.com The reaction rate is strongly influenced by the electron-withdrawing nitro group on the aromatic ring, which activates the substrate towards nucleophilic attack.
| Solvent Type | Examples | General Effect on Reaction Rate | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, NMP, DMSO | High | Effectively solvates the cation of the cyanide salt and stabilizes the charged Meisenheimer intermediate without strongly solvating the cyanide anion, maintaining high nucleophilicity. libretexts.org |
| Polar Protic | Water, Alcohols | Low to Moderate | Can stabilize the charged intermediate but also strongly solvates the cyanide nucleophile through hydrogen bonding, reducing its reactivity. libretexts.org |
| Nonpolar | Toluene, Benzene | Low | Poor solubility of ionic cyanide reagents and poor stabilization of charged intermediates lead to very slow reaction rates. rsc.org |
Temperature and Pressure Control in Industrial Synthesis
On an industrial scale, precise control of temperature and pressure is paramount for ensuring safety, maximizing yield, and maintaining product quality. For the synthesis of nitroaromatic compounds, temperature control is especially critical due to the potential for exothermic runaway reactions.
The cyanation of haloaromatics is typically conducted at elevated temperatures, often in the range of 150-200°C, to achieve a reasonable reaction rate. organic-chemistry.org In an industrial setting, this requires robust heating and cooling systems for the reactor to maintain the target temperature and to quickly quench the reaction if necessary. The reaction is generally carried out at or near atmospheric pressure. Therefore, specialized high-pressure equipment is not typically required, simplifying reactor design.
Catalyst Selection and Performance in this compound Synthesis
In catalytic syntheses of this compound, the choice of catalyst is a determining factor for the reaction's success.
Copper-Based Catalysts: Copper(I) salts are the traditional choice for the Rosenmund-von Braun reaction. synarchive.com Catalytic systems often employ copper(I) iodide or bromide, which can be more effective than the cyanide salt in catalytic amounts. researchgate.net Their performance is often enhanced in the presence of ligands and can be conducted in reusable ionic liquids. researchgate.net
Nickel-Based Catalysts: Nickel complexes have emerged as powerful catalysts for cyanation reactions. researchgate.netnih.gov They can be effective for a broad range of aryl halides, including less reactive chlorides. researchgate.net A key advantage is the ability to use non-toxic cyanide sources like K₄[Fe(CN)₆] under biphasic aqueous conditions, which improves the safety and environmental profile of the process. researchgate.net
The performance of a catalyst is evaluated based on its yield, selectivity, and turnover number (the number of moles of product formed per mole of catalyst). An ideal catalyst provides high yields with minimal byproduct formation under mild conditions.
| Catalyst System | Typical Precursor | Common Cyanide Source | Key Advantages |
|---|---|---|---|
| Traditional Copper | CuCN (stoichiometric) | CuCN | Well-established, effective for many substrates. |
| Catalytic Copper | CuI, CuBr | NaCN, KCN | Reduced metal waste, milder conditions possible with additives. researchgate.net |
| Catalytic Nickel | NiCl₂, NiBr₂ with ligands | K₄[Fe(CN)₆] | Use of non-toxic cyanide source, high functional group tolerance, applicable to aryl chlorides. researchgate.net |
Purification and Isolation Techniques for Synthetic Products
Following the synthesis, a multi-step process is required to isolate and purify this compound to the desired specification. The exact procedure depends on the synthetic route and the nature of the impurities.
A standard laboratory-scale purification might involve the following steps:
Workup: The crude reaction mixture is typically cooled and then quenched, often by pouring it into water or ice-water. This step helps to precipitate the solid product and dissolve inorganic salts.
Extraction: The aqueous mixture is extracted with a water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). The desired product preferentially dissolves in the organic layer, which is then separated from the aqueous layer containing water-soluble impurities.
Washing: The organic layer is washed sequentially with water and sometimes a brine solution to remove any remaining water-soluble impurities.
Drying: The extracted organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water.
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude solid product.
Recrystallization/Chromatography: For higher purity, the crude solid is often recrystallized from a suitable solvent or solvent mixture. Alternatively, column chromatography can be used to separate the product from closely related impurities.
On an industrial scale, purification focuses on more efficient and scalable methods like crystallization, which is preferred over chromatography for large quantities due to cost and solvent usage. The choice of crystallization solvent is critical to ensure high recovery of a pure product.
Chemical Reactivity and Transformation Studies of 2 Methoxy 5 Nitrobenzonitrile
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that readily participates in reduction reactions, providing a key pathway to the synthesis of aromatic amines. These transformations are fundamental in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and dyes.
Reduction to Amino Derivatives (e.g., 2-Methoxy-5-aminobenzonitrile)
The conversion of the nitro group in 2-Methoxy-5-nitrobenzonitrile to an amino group yields 2-Methoxy-5-aminobenzonitrile. This reduction is a common and crucial transformation. The primary methods to achieve this are catalytic hydrogenation and chemical reduction with specific metal-based or sulfur-based reagents.
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under controlled temperature and pressure. For a structurally similar compound, 2-methoxy-5-nitroaniline, catalytic hydrogenation to 4-methoxy-1,3-benzenediamine has been successfully carried out using 5% Pd/C in dimethylformamide at elevated temperatures (413-433 K) and pressures (1000-2000 kPa) researchgate.net. These conditions highlight a robust methodology applicable to the reduction of the nitro group in this compound. The choice of solvent, catalyst, pressure, and temperature can be optimized to achieve high yields and selectivity.
Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds This table presents generalized conditions for the catalytic hydrogenation of nitroarenes, which are applicable to this compound.
| Catalyst | Common Solvents | Typical Temperature (°C) | Typical H₂ Pressure (psi) |
| 5-10% Pd/C | Ethanol, Methanol, Ethyl Acetate | 25 - 80 | 15 - 60 |
| PtO₂ (Adam's catalyst) | Ethanol, Acetic Acid | 25 - 50 | 15 - 50 |
| Raney Nickel | Ethanol, Methanol | 25 - 100 | 50 - 1000 |
Chemical Reduction with Specific Reagents
A variety of chemical reagents can effectively reduce the nitro group of this compound. These methods are often preferred when specific functional groups sensitive to catalytic hydrogenation are present in the molecule or when high-pressure equipment is not available.
One of the most common methods is the Béchamp reduction, which utilizes iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid) commonorganicchemistry.comwikipedia.org. This reaction is broadly applicable to aromatic nitro compounds and is a historically significant industrial process for producing anilines wikipedia.org. Other effective reducing agents include tin (Sn) or zinc (Zn) in the presence of acid asianpubs.org.
Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is another mild and inexpensive reagent used for the reduction of aromatic nitro compounds to their corresponding anilines organic-chemistry.org. The reaction is typically performed in a solvent mixture such as DMF/water or ethanol/water, often under basic conditions to achieve chemoselectivity asianpubs.orgrsc.org.
Table 2: Common Reagents for Chemical Reduction of Aromatic Nitro Groups This table provides an overview of common chemical reducing agents and the typical conditions for the reduction of nitroarenes.
| Reagent | Co-reagent/Solvent | Key Features |
| Iron (Fe) powder | Acetic Acid or HCl/Ethanol | Classic, cost-effective method (Béchamp reduction) commonorganicchemistry.comwikipedia.org. |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Effective for selective reductions; the product may form a salt. |
| Zinc (Zn) powder | Acetic Acid or HCl | Similar to iron but can sometimes be more reactive. |
| Sodium Dithionite (Na₂S₂O₄) | Water/DMF or Water/Ethanol | Mild conditions, useful for sensitive substrates asianpubs.orgorganic-chemistry.org. |
Mechanism of Nitro Group Participation in Redox Reactions
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the reducing agent and reaction conditions, a generally accepted pathway involves a stepwise reduction wikipedia.org.
The transformation begins with a two-electron reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). This intermediate is highly reactive and is quickly reduced further by another two electrons to a hydroxylamino group (R-NHOH). The final step is a further two-electron reduction of the hydroxylamino intermediate to the final amino product (R-NH₂) wikipedia.org.
Reaction Pathway: R-NO₂ → [R-NO] → [R-NHOH] → R-NH₂ (Nitro) (Nitroso) (Hydroxylamino) (Amino)
In the Béchamp reduction, the iron metal acts as the electron donor, being oxidized from Fe(0) to iron oxides like Fe₃O₄ wikipedia.org. In reactions involving sodium dithionite, the dithionite ion decomposes to provide the reducing species. The presence of multiple intermediates explains why, under certain conditions, side products such as azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds can be formed, although conditions are typically optimized to favor the complete reduction to the amine.
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the this compound ring can act as a leaving group in nucleophilic aromatic substitution reactions. Its reactivity is significantly enhanced by the presence of the strong electron-withdrawing nitro and cyano groups.
Nucleophilic Aromatic Substitution at the Methoxy Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl ethers when the aromatic ring is "activated" by electron-withdrawing groups libretexts.org. In this compound, the nitro group is para to the methoxy group, and the cyano group is ortho. This specific arrangement is ideal for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution libretexts.orgyoutube.com.
The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile (Nu⁻) attacks the carbon atom bearing the methoxy group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group and the nitrogen of the cyano group. In the second step, the leaving group (methoxide ion, CH₃O⁻) is eliminated, restoring the aromaticity of the ring and yielding the substituted product libretexts.org.
Strong nucleophiles such as amines, alkoxides, or thiolates can displace the methoxy group under suitable conditions. For instance, protocols for the nucleophilic amination of methoxy arenes using sodium hydride (NaH) in the presence of an iodide salt have been developed, demonstrating that a methoxy group can be a viable leaving group in SNAr reactions ntu.edu.sg. This provides a pathway to synthesize a variety of substituted benzonitrile (B105546) derivatives from this compound.
Formation of Phenoxide Intermediates and Subsequent Reactions
The methoxy group on the aromatic ring of this compound can be susceptible to nucleophilic attack, particularly under conditions that favor the cleavage of the methyl-oxygen bond. This can lead to the formation of a phenoxide intermediate, which can then participate in a variety of subsequent reactions. One such reaction is the demethylation to form the corresponding phenol.
The presence of the electron-withdrawing nitro group in the para position relative to the methoxy group activates the ring for nucleophilic aromatic substitution. While direct displacement of the methoxy group is not the most common reaction, cleavage of the methyl-ether linkage can be achieved using strong nucleophiles or under acidic conditions.
For instance, treatment of a related compound, 2-chloro-4-nitroanisole, with aqueous sodium hydroxide (B78521) upon irradiation leads to the formation of 2-methoxy-5-nitrophenol, indicating the generation of a phenoxide intermediate. Although this is a photosubstitution reaction, it demonstrates the feasibility of forming the corresponding phenoxide from a similarly substituted nitroanisole derivative.
The resulting phenoxide, 2-cyano-4-nitrophenoxide, is a versatile intermediate. Protonation of this intermediate during workup would yield 2-hydroxy-5-nitrobenzonitrile. This transformation is significant as it converts the ether functional group into a more reactive hydroxyl group, which can then be utilized in a wider range of synthetic transformations.
Table 1: Potential Products from Phenoxide Intermediate of this compound
| Starting Material | Reagents/Conditions | Intermediate | Product |
| This compound | 1. Demethylating agent (e.g., BBr₃, strong acid, or nucleophile) 2. Aqueous workup | 2-Cyano-4-nitrophenoxide | 2-Hydroxy-5-nitrobenzonitrile |
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo a wide array of chemical transformations, providing access to a diverse range of nitrogen-containing compounds.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-methoxy-5-nitrobenzoic acid. This reaction proceeds via the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
The reaction conditions for nitrile hydrolysis typically involve heating with a strong acid, such as sulfuric acid or hydrochloric acid, or a strong base, like sodium hydroxide. The choice of acidic or basic conditions can sometimes be influenced by the presence of other functional groups in the molecule. Given the presence of the nitro group, which is stable under both acidic and basic conditions, either method should be applicable.
Table 2: Expected Products of Hydrolysis of this compound
| Starting Material | Reagents/Conditions | Intermediate | Final Product |
| This compound | H₂SO₄, H₂O, heat | 2-Methoxy-5-nitrobenzamide | 2-Methoxy-5-nitrobenzoic acid |
| This compound | NaOH, H₂O, heat; then H₃O⁺ | 2-Methoxy-5-nitrobenzamide | 2-Methoxy-5-nitrobenzoic acid |
Conversion to Amidines and Other Nitrogen-Containing Heterocycles
The nitrile group serves as a valuable precursor for the synthesis of amidines, which are important building blocks in medicinal chemistry. The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines upon treatment with ammonia (B1221849) or amines. wikipedia.org
The reaction of this compound with an alcohol in the presence of a strong acid (e.g., HCl) would be expected to yield the corresponding Pinner salt, an imidate hydrochloride. Subsequent reaction of this intermediate with an amine would produce the desired amidine. The electron-withdrawing nature of the nitro group may influence the reactivity of the nitrile group in the Pinner reaction. wikipedia.org
Cyclization Reactions Utilizing the Nitrile Moiety
The nitrile group of this compound can participate in various cyclization reactions to form nitrogen-containing heterocycles. Two common examples are the formation of tetrazoles and triazines.
Synthesis of Tetrazoles:
The [3+2] cycloaddition reaction of the nitrile group with an azide, typically sodium azide, is a widely used method for the synthesis of tetrazoles. This reaction is often catalyzed by a Lewis acid, such as zinc salts, or promoted by the use of iodine. The resulting product would be 5-(2-methoxy-5-nitrophenyl)-1H-tetrazole.
Synthesis of Triazines:
The cyclotrimerization of nitriles is a method to synthesize 1,3,5-triazines. This reaction typically requires harsh conditions, such as high temperatures and pressures, or the use of a catalyst. The reaction of this compound under such conditions could potentially lead to the formation of 2,4,6-tris(2-methoxy-5-nitrophenyl)-1,3,5-triazine. chim.it
Aromatic Ring Transformations and Derivatizations
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (excluding nitration)
The benzene ring of this compound is substituted with three groups: a methoxy group, a nitro group, and a nitrile group. The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro and nitrile groups are strongly deactivating, meta-directing groups due to their electron-withdrawing nature.
In electrophilic aromatic substitution reactions, the position of the incoming electrophile is determined by the directing effects of the existing substituents. In this case, the powerful ortho-, para-directing effect of the methoxy group will dominate over the meta-directing effects of the nitro and nitrile groups.
The positions ortho to the methoxy group are at C3 and C1 (already substituted). The position para to the methoxy group is at C4. Therefore, electrophilic substitution is expected to occur primarily at the C4 position.
Halogenation:
Halogenation (e.g., bromination or chlorination) of this compound would be expected to yield the 4-halo derivative. The reaction would typically be carried out in the presence of a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination. Given the presence of deactivating groups, the reaction conditions might need to be harsher than those used for anisole (B1667542) itself.
Sulfonation:
Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). In the case of this compound, the sulfonic acid group (-SO₃H) would be expected to be introduced at the C4 position, guided by the methoxy group. The deactivating effect of the nitro and nitrile groups would make the reaction slower than the sulfonation of benzene. quora.com
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings. The presence of the nitro and nitrile groups on the benzene ring of this compound would likely prevent these reactions from occurring under standard conditions. msu.edu
Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-methoxy-5-nitrobenzonitrile |
| Chlorination | Cl₂, AlCl₃ | 4-Chloro-2-methoxy-5-nitrobenzonitrile |
| Sulfonation | H₂SO₄, SO₃ | 2-Methoxy-5-nitro-4-sulfobenzonitrile |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No reaction expected |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | No reaction expected |
Halogenation Reactions and Regioselectivity
The halogenation of this compound is a characteristic example of an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the benzene ring: the methoxy (-OCH₃) group, the nitro (-NO₂) group, and the cyano (-CN) group.
The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro and cyano groups are strongly deactivating, meta-directing groups because they withdraw electron density from the ring through both inductive and resonance effects. libretexts.orgmsu.edumsu.edu In electrophilic aromatic substitution, activating groups generally have a stronger influence on the position of the incoming electrophile than deactivating groups.
Given the positions of the existing substituents on this compound, the potential sites for halogenation are the C3, C4, and C6 positions. The directing effects of the substituents on these positions are summarized below:
| Position | Methoxy (-OCH₃) Directing Effect | Nitro (-NO₂) Directing Effect | Cyano (-CN) Directing Effect | Overall Predicted Outcome |
| C3 | ortho (activating) | meta (deactivating) | ortho (deactivating) | Favorable |
| C4 | para (activating) | ortho (deactivating) | meta (deactivating) | Less Favorable |
| C6 | ortho (activating) | para (deactivating) | meta (deactivating) | Favorable |
Based on this analysis, halogenation is most likely to occur at the C3 and C6 positions, which are ortho to the strongly activating methoxy group. Steric hindrance from the adjacent methoxy and cyano groups might slightly favor substitution at the C6 position over the C3 position. Substitution at the C4 position is significantly less likely due to the deactivating effects of the adjacent nitro and cyano groups.
Typical reagents for the halogenation of aromatic compounds include molecular halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). wikipedia.org For more activated rings, milder conditions can be employed.
Interactive Data Table: Predicted Regioselectivity of Halogenation on this compound
| Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |
| Br₂ / FeBr₃ | 2-Methoxy-3-bromo-5-nitrobenzonitrile and/or 2-Methoxy-6-bromo-5-nitrobenzonitrile | 2-Methoxy-4-bromo-5-nitrobenzonitrile |
| Cl₂ / FeCl₃ | 2-Methoxy-3-chloro-5-nitrobenzonitrile and/or 2-Methoxy-6-chloro-5-nitrobenzonitrile | 2-Methoxy-4-chloro-5-nitrobenzonitrile |
Investigation of Multi-step Reaction Sequences and Cascade Reactions
While specific cascade reactions starting directly from this compound are not extensively documented in readily available literature, its structure lends itself to multi-step sequences that incorporate cascade reactions for the synthesis of complex heterocyclic compounds. A common strategy involves the initial reduction of the nitro group to an amine, followed by a cascade reaction to form a fused heterocyclic system.
A prominent example of such a sequence is the synthesis of quinazoline (B50416) derivatives. The reduction of this compound would yield 5-amino-2-methoxybenzonitrile (B1275728). This ortho-amino benzonitrile is a versatile precursor for the synthesis of quinazolines through various cascade reactions. rsc.orgmdpi.comorganic-chemistry.orgresearchgate.netnih.gov
One such multi-step sequence is outlined below:
Step 1: Reduction of the Nitro Group
The nitro group of this compound can be reduced to a primary amine using standard reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation (H₂ over Pd/C).
Reactant: this compound
Reagent: SnCl₂/HCl or H₂/Pd/C
Product: 5-Amino-2-methoxybenzonitrile
Step 2: Cascade Reaction to form a Quinazoline Ring
The resulting 5-amino-2-methoxybenzonitrile can then undergo a cascade reaction with a suitable coupling partner, such as an aldehyde or an orthoester, to construct the quinazoline ring system. organic-chemistry.org For instance, a palladium-catalyzed cascade reaction with a triethyl orthocarboxylate and a boronic acid can lead to the formation of a 4-arylquinazoline. This process typically involves an initial C-C or C-N bond formation followed by an intramolecular cyclization and subsequent aromatization in a single pot.
Reactant 1: 5-Amino-2-methoxybenzonitrile
Reactant 2: Triethyl orthoformate
Reactant 3: Arylboronic acid
Catalyst: Palladium(II) acetate
Product: Substituted Methoxyquinazoline
This sequence represents an efficient method for the construction of complex heterocyclic scaffolds from a relatively simple starting material. The initial functional groups on this compound provide the necessary handles for subsequent transformations, making it a valuable building block in synthetic organic chemistry.
Interactive Data Table: Plausible Multi-step Synthesis of a Methoxyquinazoline
| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |
| 1 | This compound | SnCl₂, HCl | 5-Amino-2-methoxybenzonitrile | Reduction |
| 2 | 5-Amino-2-methoxybenzonitrile | R-CHO, Catalyst | Substituted Methoxyquinazoline | Cascade Annulation |
Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Nitrobenzonitrile and Its Derivatives
Applications in Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of a compound provides a unique "fingerprint" based on its constituent functional groups. For derivatives of benzonitrile (B105546), characteristic vibrational bands are observed that confirm the presence of key structural motifs. For example, the nitrile (C≡N) stretching vibration is a prominent feature in the IR spectra of these compounds. In 4-nitrobenzonitrile, this stretching mode is observed at 2233 cm⁻¹, while in 2-hydroxybenzonitrile (B42573) and terephthalonitrile, it appears at 2245 cm⁻¹ and 2230 cm⁻¹, respectively rsc.org. The presence of a methoxy (B1213986) group introduces additional characteristic vibrations. The C-H stretching in the methoxy group typically appears in the 2914-2806 cm⁻¹ region, while the O-C stretching is observed around 1152-1055 cm⁻¹. These absorptions provide clear evidence for the methoxy substitution on the benzene (B151609) ring.
Raman Spectroscopy (FT-Raman and Laser-Raman)
Raman spectroscopy, a complementary technique to FT-IR, involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of substituted benzonitriles, Raman spectroscopy can provide valuable information about the skeletal vibrations of the benzene ring and the vibrations of substituent groups that may be weak or absent in the IR spectrum. For instance, a normal coordinate analysis of various substituted benzonitriles, including methoxy and nitro derivatives, has demonstrated the utility of combining IR and Raman data to achieve a complete vibrational assignment nih.gov. This combined approach allows for a more robust interpretation of the molecule's vibrational behavior.
Interpretation of Vibrational Modes and Functional Group Assignments
The detailed assignment of vibrational modes is accomplished through a combination of experimental data and theoretical calculations, often employing Density Functional Theory (DFT). For substituted benzonitriles, the vibrational spectra are complex due to the coupling of various modes. However, key functional groups exhibit characteristic frequencies.
The nitrile group (C≡N) stretching vibration is one of the most easily identifiable peaks, typically appearing in the 2220-2240 cm⁻¹ range. The nitro group (NO₂) also has distinct symmetric and asymmetric stretching vibrations. The methoxy group (-OCH₃) is characterized by C-H stretching modes, as well as the C-O stretching vibration. The aromatic ring itself gives rise to a series of characteristic bands, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending vibrations. A comprehensive analysis of these vibrational modes allows for the unambiguous confirmation of the molecular structure of 2-Methoxy-5-nitrobenzonitrile and its derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2225 - 2245 |
| Methoxy (O-CH₃) | C-H Stretching | 2817 - 2924 |
| Methoxy (O-CH₃) | C-O Stretching | ~1100 - 1150 |
| Nitro (NO₂) | Asymmetric Stretching | 1515 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| Aromatic Ring | C-C Stretching | 1400 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals reveal the types of protons present, their relative numbers, and their neighboring protons.
In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy protons. For example, in the related compound 4-methoxybenzonitrile, the aromatic protons appear as doublets at δ 7.52 and 6.89 ppm, while the methoxy protons are observed as a singlet at δ 3.80 ppm rsc.org. The specific chemical shifts and coupling patterns of the aromatic protons in this compound would provide definitive information about the substitution pattern on the benzene ring.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.
Advanced NMR Techniques (e.g., 2D NMR) for Connectivity and Stereochemistry
While a one-dimensional ¹H NMR spectrum for this compound is available, providing initial insights into the proton environment of the molecule, comprehensive two-dimensional (2D) NMR data such as COSY, HSQC, and HMBC are not readily found in the public domain for this specific compound. chemicalbook.com However, the application of these techniques is crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity between atoms within the molecule.
In principle, a COSY (Correlation Spectroscopy) experiment would reveal the coupling relationships between adjacent protons. For this compound, this would help to confirm the connectivity of the aromatic protons on the benzene ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the carbon signals for the methoxy group and the aromatic CH groups. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbon of the nitrile group and the carbons bonded to the methoxy and nitro substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₈H₆N₂O₃), the calculated molecular weight is 178.147 g/mol . chemsynthesis.com
Upon ionization in a mass spectrometer, the molecule would form a molecular ion (M⁺˙). The fragmentation of this ion is influenced by the functional groups present—the methoxy, nitro, and nitrile groups—and the stability of the resulting fragments. While a specific mass spectrum for this compound is not widely published, a general fragmentation pattern can be predicted based on the known behavior of related aromatic compounds.
Likely fragmentation pathways would involve:
Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 163.
Loss of nitric oxide (•NO) from the nitro group, resulting in a fragment at m/z 148.
**Loss of nitrogen dioxide (•NO₂) or nitrous acid (HNO₂) **, common fragmentation pathways for nitroaromatic compounds, which would yield fragments at m/z 132 or 131, respectively.
Loss of the cyano radical (•CN) , which would produce a fragment at m/z 152.
The relative abundance of these fragments would provide valuable information for confirming the structure of the molecule. A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and further confirming the molecular formula.
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure.
For this compound, the presence of the benzene ring, along with the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, gives rise to a conjugated system. This is expected to result in characteristic absorption bands in the UV region. Aromatic compounds typically exhibit π → π* transitions. The presence of the substituents with non-bonding electrons (oxygen and nitrogen atoms) can also lead to n → π* transitions.
Photoluminescence and fluorescence spectroscopy are techniques used to study the emission of light from a molecule after it has absorbed light. These phenomena occur when a molecule in an excited electronic state returns to its ground state by emitting a photon.
Detailed experimental data on the photoluminescence or fluorescence properties of this compound are not currently available in scientific literature. The presence of the nitro group (-NO₂) in aromatic compounds often leads to the quenching of fluorescence. This is because nitro groups can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, which can then decay to the ground state without emitting light. Therefore, it is possible that this compound exhibits weak or no fluorescence. However, some substituted nitroaromatic compounds have been shown to exhibit phosphorescence. nih.gov Further experimental studies would be required to determine the specific photophysical properties of this compound.
X-ray Diffraction (XRD) for Crystal Structure Determination
Powder X-ray Diffraction Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for the phase identification of crystalline materials. carleton.edu It provides information on the crystal structure, unit cell dimensions, and sample purity. carleton.eduresearchgate.net The technique is based on the constructive interference of monochromatic X-rays scattered by the ordered atomic planes within a crystal lattice, a phenomenon described by Bragg's Law (nλ = 2d sin θ). carleton.edu
In the analysis of this compound, a finely ground, powdered sample is irradiated with a focused X-ray beam. The sample is scanned through a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector. carleton.edu The resulting X-ray diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the detector angle 2θ. This pattern is a unique fingerprint for a specific crystalline solid.
Each peak in the diffractogram corresponds to a specific set of lattice planes (hkl) in the crystal structure. By analyzing the peak positions, the d-spacings (the distance between adjacent lattice planes) can be calculated. These d-spacings are characteristic of the material's crystal lattice. carleton.edu The crystalline nature of aromatic organic compounds, such as derivatives of nitroaniline, has been successfully characterized using this method, confirming their crystal systems and identifying crystalline planes. researchgate.net
While a specific, publicly available PXRD pattern for this compound is not provided in the search results, a hypothetical dataset illustrating typical results for a crystalline organic compound is presented below. This data can be used for phase identification by comparison with reference patterns in crystallographic databases.
Table 1: Illustrative Powder X-ray Diffraction Data for a Crystalline Organic Compound
| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 21.0 | 4.23 | 60 |
| 25.8 | 3.45 | 75 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential tools for the separation, identification, and purification of compounds. For this compound and its derivatives, various methods are employed to assess purity and monitor reaction progress.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. It is widely applicable for both analytical purity checks and for preparative-scale separations to isolate pure compounds.
In the analysis of aromatic nitro compounds, reverse-phase HPLC (RP-HPLC) is frequently employed. sielc.comnih.gov In a typical RP-HPLC setup for a compound like this compound, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For instance, a method for the related compound 2-Methoxy-5-nitroaniline utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com For mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.com The method can be scaled up for preparative separations to isolate impurities. sielc.com A sensitive HPLC method developed for another complex nitro-containing aromatic compound used a C18 column with an isocratic elution of acetonitrile-water (70:30) containing 0.1% formic acid, with UV detection at 320 nm. nih.gov
Table 2: Typical HPLC Parameters for Analysis of Aromatic Nitro Compounds
| Parameter | Description |
|---|---|
| Column | C18 (Octadecylsilyl) silica (B1680970) gel |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (often with 0.1% formic or phosphoric acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or 320 nm) |
| Temperature | Ambient or controlled (e.g., 35°C) |
| Injection Volume | 5 - 20 µL |
This technique allows for the determination of purity by quantifying the area of the main peak relative to any impurity peaks. The linearity of the detector response over a range of concentrations is typically established to ensure accurate quantification. nih.govresearchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov
Common derivatization methods include trimethylsilylation, which replaces active hydrogens on functional groups with a trimethylsilyl (B98337) (TMS) group. nih.gov For example, the hydroxyl or amine groups in derivatives of this compound could be converted to their TMS ethers or amines. This process significantly reduces the polarity and increases the volatility of the molecule.
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. Compounds are typically detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides structural information for identification. nih.gov GC-MS is particularly powerful for identifying unknown impurities or reaction byproducts.
Table 3: General GC Conditions for Analysis of Derivatized Aromatic Compounds
| Parameter | Description |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 - 300°C |
| Oven Program | Temperature ramp (e.g., start at 100°C, ramp to 280°C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Derivatizing Agent | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. rsc.orgnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products. rochester.edu
To monitor a reaction involving this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel. rochester.eduukessays.com Spots of the starting material and a "cospot" (a mixture of the starting material and the reaction mixture) are also applied to the plate for comparison. rochester.edu
The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase), often a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org The solvent moves up the plate by capillary action, and the components of the spotted mixtures separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase.
After development, the plate is dried and the spots are visualized, commonly under UV light, as aromatic compounds like this compound are often UV-active. nih.gov The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize each component.
Table 4: Example TLC System for Monitoring a Reaction
| Component | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 3:1 v/v) |
| Visualization | UV lamp (254 nm) |
| Application | Monitoring the conversion of a starting material (e.g., Rf = 0.7) to a product (e.g., Rf = 0.3) |
Advanced Applications and Potential Research Avenues of 2 Methoxy 5 Nitrobenzonitrile
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The reactivity of its distinct functional groups allows 2-Methoxy-5-nitrobenzonitrile to serve as a foundational component in the construction of a diverse range of organic compounds. The nitro group can be reduced to an amine, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the methoxy (B1213986) group influences the electronic properties of the aromatic ring, making the compound a multifaceted intermediate in organic synthesis.
Precursor for Biologically Active Compounds
While direct synthesis pathways starting from this compound are an area of ongoing research, the closely related compound, 2-methoxy-5-nitroaniline, highlights the potential of this structural framework in creating biologically relevant molecules. For instance, 2-methoxy-5-nitroaniline has been used to prepare (2-Methoxy-5-nitrophenyl) piperidin-2-ylmethylamine. scialert.netdocsdrive.com Piperidine and its derivatives are significant scaffolds in drug discovery and are found in numerous pharmaceuticals. mdpi.com The synthesis of piperidine-containing compounds from this methoxy-nitro-aromatic base underscores the potential of this compound as a precursor for novel, biologically active agents.
Building Block for Pharmaceuticals and Medicinal Chemistry
In pharmaceutical chemistry, this compound is regarded as a key intermediate for the synthesis of bioactive molecules. Nitroaromatic compounds, in general, are recognized as indispensable building blocks for creating substances relevant to the pharmaceutical industry. epa.gov The transformation of the nitro and nitrile groups into various other functionalities provides a pathway to a wide array of derivatives for medicinal chemistry exploration. For example, the reduction of the nitro group on the related compound 4-amino-2-methoxy-5-nitrobenzonitrile using zinc powder is a step in the synthesis of novel benzimidazoles, which are being investigated as kinase inhibitors. google.comguidechem.com
Synthesis of Dyes and Pigments
A significant application of the 2-methoxy-5-nitro aromatic structure is in the synthesis of azo dyes. Azo dyes represent the largest and most important group of commercial colorants. orientjchem.org The precursor, 2-methoxy-5-nitroaniline, is readily converted into a diazonium salt through a process called diazotization, using reagents like sodium nitrite and a strong acid. scialert.netdocsdrive.com This reactive intermediate is then coupled with various aromatic compounds (couplers) to produce a range of monoazo and disazo disperse dyes. scialert.netorientjchem.orgscialert.net These dyes exhibit good color yield and fastness properties when applied to polymer fibers such as polyester and nylon 66. orientjchem.orgscialert.net The shades produced typically range from yellow to orange. scialert.netdocsdrive.com
| Coupling Component | Resulting Dye Type | Observed Color Range | Reference |
|---|---|---|---|
| 1-Hydroxynaphthalene | Monoazo Disperse Dye | Yellow to Orange | scialert.netdocsdrive.comscialert.net |
| 2-Hydroxynaphthalene | Monoazo Disperse Dye | Yellow to Orange | scialert.netdocsdrive.comscialert.net |
| N-phenylnaphthylamine | Monoazo Disperse Dye | Yellow to Orange | scialert.netdocsdrive.comscialert.net |
| 1,3-Diaminobenzene | Monoazo Disperse Dye | Yellow to Orange | scialert.netdocsdrive.comscialert.net |
| 1,3-Dihydroxybenzene | Monoazo Disperse Dye | Yellow to Orange | scialert.netdocsdrive.comscialert.net |
| 3-Aminophenol | Monoazo Disperse Dye | Yellow to Orange | scialert.netdocsdrive.comscialert.net |
Development of New Materials and Polymers
The functional groups present in this compound offer potential for its inclusion as a monomer in polymer synthesis. While specific examples are not extensively documented, its chemical structure is suitable for creating specialized polymers. The nitrile group can participate in polymerization reactions, and the aromatic ring can be incorporated into polymer backbones to enhance thermal stability and confer specific electronic properties. This remains a promising avenue for future research in materials science.
Investigation in Materials Science
The electronic characteristics of this compound make it a subject of interest for materials science, particularly in the field of optics.
Optoelectronic Materials and Nonlinear Optical (NLO) Properties
Organic compounds with electron-donating groups and electron-accepting groups on a conjugated system can exhibit significant nonlinear optical (NLO) properties. nih.gov These materials can alter the properties of light, which is crucial for applications in optoelectronics, such as optical switching and data storage. nih.gov
The molecular structure of this compound features an electron-donating methoxy group (-OCH₃) and two electron-withdrawing groups: a nitro group (-NO₂) and a nitrile group (-CN). This "push-pull" configuration across the benzene (B151609) ring can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO activity. The delocalization of π-electrons across the molecule is enhanced by this arrangement, which is a foundational principle in the design of NLO materials. nih.gov While specific experimental data on the NLO properties of this compound are not widely reported, its structural similarity to other well-studied nitroaromatics, such as nitroanilines, suggests its potential as a candidate for NLO applications. nih.govresearchgate.net Further investigation into its crystal structure and optical response is warranted to fully characterize its potential in this field.
Potential in Polymer Chemistry
The unique combination of a reactive nitrile group and an activatable nitro group on a methoxy-substituted benzene ring positions this compound as a promising precursor for the synthesis of high-performance polymers. Its potential lies in its ability to be transformed into specialized monomers that can be incorporated into polymer chains, imparting desirable thermal, mechanical, and electronic properties.
One of the most significant potential applications is in the creation of thermosetting phthalonitrile-based polymers. Phthalonitrile resins are known for their exceptional thermal and oxidative stability, retaining mechanical properties at temperatures exceeding 300°C. The synthesis of these polymers often proceeds through the nucleophilic displacement of a nitro-substituent on a phthalonitrile precursor. By analogy, derivatives of this compound could serve as monomers for novel polyaromatic ether resins. The presence of the methoxy group could enhance the processability of the resulting polymers by lowering the melt viscosity or improving solubility in organic solvents, which are common challenges in the field of high-performance polymers.
Furthermore, the nitrile group itself is a versatile functional handle for polymerization. It can undergo cyclotrimerization to form highly cross-linked triazine rings, resulting in networks with high thermal stability and chemical resistance. The electron-withdrawing nitro group and electron-donating methoxy group can modulate the reactivity of the nitrile group and influence the final properties of the cured polymer.
| Polymer Type | Potential Role of this compound | Key Functional Groups Involved | Anticipated Polymer Properties |
|---|---|---|---|
| Phthalonitrile Resins | Precursor to bis-phthalonitrile monomers | Nitro (-NO₂), Nitrile (-C≡N) | Exceptional thermal stability, high char yield, moisture resistance |
| Polyaryletherketones (PEEK-like) | Monomer precursor via nitro displacement | Nitro (-NO₂), Methoxy (-OCH₃) | High-temperature resistance, chemical inertness, improved solubility |
| Triazine-based Networks | Monomer for cyclotrimerization | Nitrile (-C≡N) | High cross-link density, superior thermal and dimensional stability |
Exploration in Agrochemicals and Related Fields
The structural motifs present in this compound are found in several classes of commercial agrochemicals, suggesting its potential as a scaffold or intermediate for new active ingredients. Benzonitrile-based herbicides, such as bromoxynil and ioxynil, and nitrodiphenyl ether herbicides are well-established product families. purdue.edunih.gov These compounds often act by disrupting fundamental biological processes in weeds, such as photosynthesis or mitochondrial function. purdue.eduresearchgate.net
The combination of a nitro group and a substituted benzene ring is a common feature in many pesticides. echemi.com For instance, nitroanisole derivatives have been identified as raw materials for both insecticides and herbicides. echemi.com Specifically, compounds like 4-nitroanisole are used in agrochemical synthesis, and 3-methyl-4-nitroanisole is a known environmental transformation product of the insecticide Fenitrothion. echemi.comnih.gov The mode of action for many nitrophenyl herbicides involves the light-dependent peroxidation of membrane lipids, a process that leads to rapid cell death in susceptible plants. nih.govoup.com
Given these precedents, this compound could be explored as a precursor for novel herbicides or fungicides. The specific arrangement of its functional groups—the electron-withdrawing nitro group, the electron-donating methoxy group, and the nitrile moiety—could be fine-tuned through further chemical modification to optimize biological activity, selectivity, and environmental persistence. Research in this area would involve the synthesis of derivatives and subsequent screening for herbicidal, fungicidal, or insecticidal properties.
Emerging Applications and Future Research Directions
Beyond established fields, the electronic and structural characteristics of this compound open doors to cutting-edge research in catalysis, supramolecular chemistry, and nanotechnology.
In coordination and organometallic chemistry, nitrile compounds are widely recognized for their ability to act as ligands for transition metals. unibo.itnih.govwikipedia.org The nitrogen atom's lone pair of electrons can coordinate to a metal center, typically in a linear, end-on fashion. nih.govua.ac.be Benzonitrile (B105546) ligands are often classified as weakly coordinating, which makes them valuable in catalysis; they can temporarily occupy a coordination site on a metal catalyst and are easily displaced by a substrate. unibo.itnih.gov
Derivatives of this compound could be designed as specialized ligands. The electronic properties of the ligand, and thus the stability and reactivity of the metal complex, can be systematically tuned by the substituents on the aromatic ring. utexas.edu
The strong electron-withdrawing nitro group would decrease the electron density on the nitrile nitrogen, potentially weakening its σ-donor capability but enhancing its π-acceptor properties.
Conversely, the electron-donating methoxy group would increase electron density.
This electronic push-pull effect could be exploited to create ligands that stabilize specific oxidation states of a metal catalyst or modulate its reactivity in cross-coupling reactions. chemrxiv.org For example, benzonitrile-containing ligands have been specifically designed for Ni-catalyzed reactions, where the nitrile moiety acts as an electron-acceptor to promote the desired bond formation. chemrxiv.org
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. ias.ac.in The principles of crystal engineering—the design and synthesis of functional solid-state structures—can be applied to this compound. ias.ac.inuoc.gr The molecule contains several features that can direct its self-assembly into predictable architectures.
π-π Stacking: The electron-deficient aromatic ring is primed to participate in π-π stacking interactions with other aromatic systems. Crystal structures of related compounds, such as 3-nitrobenzonitrile, show distinct stacking arrangements that dictate the crystal packing. nih.govresearchgate.net
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro group and the nitrogen of the nitrile group are effective hydrogen bond acceptors. semanticscholar.orgnih.gov In the presence of suitable donor molecules, these sites can guide the formation of complex co-crystals and multi-component assemblies.
Dipole-Dipole Interactions: The highly polar nitro and nitrile groups create a significant molecular dipole, which can lead to ordered packing in the solid state to minimize electrostatic repulsion and maximize attraction.
By understanding and controlling these interactions, it may be possible to design novel crystalline materials from this compound derivatives with specific optical or electronic properties.
| Interaction Type | Relevant Functional Group(s) | Potential Role in Self-Assembly |
|---|---|---|
| π-π Stacking | Aromatic Ring | Directs the formation of columnar or layered structures. |
| Hydrogen Bonding | Nitro (-NO₂), Nitrile (-C≡N) | Acts as an acceptor site to form co-crystals with H-bond donors. |
| Dipole-Dipole Interactions | Nitro (-NO₂), Nitrile (-C≡N) | Influences overall crystal packing and molecular orientation. |
The functional groups of this compound make its derivatives attractive candidates for applications in nanotechnology, particularly in surface modification and molecular electronics.
A key strategy in nanotechnology is the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can alter the properties of a surface. Derivatives of this compound could be synthesized with a thiol or silane group, allowing them to anchor onto gold or oxide surfaces, respectively. The terminal nitrile group would then define the chemistry of the new surface. aimspress.comacs.org Studies have shown that nitrile-terminated SAMs create surfaces that are more hydrophilic than their methyl-terminated counterparts. researchgate.net
Furthermore, the nitrile groups on such a functionalized surface can serve as chemical platforms. For example, they can be reduced to primary amine groups, which can then be used to attach biomolecules, nanoparticles, or other functional species. sigmaaldrich.com The inherent electronic properties of the nitroaromatic system also suggest potential for use in molecular sensors or electronic components, where the molecule could act as a charge-trapping or charge-transfer element. researchgate.net The ability to tune these properties through chemical derivatization makes this a fertile area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
